molecular formula C18H16Cl2N4O2 B14096819 ArbidolSulfoxide

ArbidolSulfoxide

Cat. No.: B14096819
M. Wt: 391.2 g/mol
InChI Key: SSBPGDHCWOXOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ArbidolSulfoxide is a metabolite of Arbidol, a broad-spectrum antiviral drug originally developed in Russia. Arbidol is known for its efficacy against various respiratory viruses, including influenza and coronaviruses. This compound retains some of the antiviral properties of its parent compound and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ArbidolSulfoxide typically involves the oxidation of Arbidol. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: ArbidolSulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to this compound dioxide.

    Reduction: Reduction reactions can revert this compound back to Arbidol.

    Substitution: Nucleophilic substitution reactions can modify the sulfoxide group, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: this compound dioxide.

    Reduction: Arbidol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a model compound to study sulfoxide chemistry and reactivity.

    Biology: Investigated for its antiviral properties and potential use in treating viral infections.

    Medicine: Explored as a therapeutic agent for respiratory infections, including influenza and coronaviruses.

Mechanism of Action

ArbidolSulfoxide exerts its antiviral effects by interfering with the viral entry process. It interacts with viral envelope proteins and host cell membranes, preventing the fusion of the virus with the host cell. This dual interaction disrupts critical steps in the viral life cycle, thereby inhibiting viral replication and spread.

Comparison with Similar Compounds

    Arbidol: The parent compound with broad-spectrum antiviral activity.

    Oseltamivir: Another antiviral drug used to treat influenza.

    Favipiravir: An antiviral drug with activity against various RNA viruses.

Uniqueness: ArbidolSulfoxide is unique due to its specific interaction with viral envelope proteins and host cell membranes, which distinguishes it from other antiviral agents. Its dual mechanism of action as both a direct-acting antiviral and a host-targeting agent provides a broader spectrum of activity and potential therapeutic applications.

Properties

Molecular Formula

C18H16Cl2N4O2

Molecular Weight

391.2 g/mol

IUPAC Name

3-[4-[(2,6-dichloro-4-nitrophenyl)iminomethyl]-N-ethylanilino]propanenitrile

InChI

InChI=1S/C18H16Cl2N4O2/c1-2-23(9-3-8-21)14-6-4-13(5-7-14)12-22-18-16(19)10-15(24(25)26)11-17(18)20/h4-7,10-12H,2-3,9H2,1H3

InChI Key

SSBPGDHCWOXOFR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.